molecular formula C11H23N3O B11794174 2-amino-1-[(2S)-2-[(dimethylamino)methyl]piperidin-1-yl]propan-1-one

2-amino-1-[(2S)-2-[(dimethylamino)methyl]piperidin-1-yl]propan-1-one

Cat. No.: B11794174
M. Wt: 213.32 g/mol
InChI Key: LJBQNZXSPGCRRL-AXDSSHIGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-amino-1-[(2S)-2-[(dimethylamino)methyl]piperidin-1-yl]propan-1-one is an organic compound with a complex structure. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique molecular configuration, which includes an amino group, a piperidine ring, and a dimethylamino group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-1-[(2S)-2-[(dimethylamino)methyl]piperidin-1-yl]propan-1-one typically involves multiple steps. One common method includes the reaction of piperidine with formaldehyde and dimethylamine, followed by the addition of an amino group to the resulting intermediate. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes. The use of advanced technologies such as high-pressure reactors and automated control systems ensures high yield and purity of the final product. The industrial methods are designed to be cost-effective and environmentally friendly, minimizing waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

2-amino-1-[(2S)-2-[(dimethylamino)methyl]piperidin-1-yl]propan-1-one undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents like halogens or alkylating agents.

Common Reagents and Conditions

The reactions typically require specific reagents and conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens in the presence of a catalyst like iron or aluminum chloride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-amino-1-[(2S)-2-[(dimethylamino)methyl]piperidin-1-yl]propan-1-one has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme interactions and protein binding.

    Medicine: Investigated for its potential therapeutic effects, including its role as an intermediate in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-amino-1-[(2S)-2-[(dimethylamino)methyl]piperidin-1-yl]propan-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved often include signal transduction and metabolic processes, which are crucial for understanding its therapeutic potential.

Comparison with Similar Compounds

Similar Compounds

    2-amino-2-methyl-1-propanol: Known for its use in the synthesis of pharmaceuticals and as a buffering agent.

    2-amino-2-methylpropan-1-ol: Utilized in the production of surfactants and emulsifiers.

Uniqueness

2-amino-1-[(2S)-2-[(dimethylamino)methyl]piperidin-1-yl]propan-1-one stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Its ability to undergo diverse reactions and its applications in various fields make it a valuable compound for research and industrial purposes.

Properties

Molecular Formula

C11H23N3O

Molecular Weight

213.32 g/mol

IUPAC Name

2-amino-1-[(2S)-2-[(dimethylamino)methyl]piperidin-1-yl]propan-1-one

InChI

InChI=1S/C11H23N3O/c1-9(12)11(15)14-7-5-4-6-10(14)8-13(2)3/h9-10H,4-8,12H2,1-3H3/t9?,10-/m0/s1

InChI Key

LJBQNZXSPGCRRL-AXDSSHIGSA-N

Isomeric SMILES

CC(C(=O)N1CCCC[C@H]1CN(C)C)N

Canonical SMILES

CC(C(=O)N1CCCCC1CN(C)C)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.